

Application Note: Methyl Retinoate for Gene Expression Analysis

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Compound of Interest

Compound Name: *Methyl retinoate*

Cat. No.: B020215

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl retinoate, a derivative of Vitamin A, serves as a potent modulator of gene expression. [1] Like other retinoids, its biological effects are primarily mediated through the activation of nuclear receptors, making it a valuable tool for studying cellular processes such as differentiation, proliferation, and apoptosis.[2][3] Retinoic acid (RA), the active metabolite of Vitamin A, is known to regulate hundreds of genes either directly or indirectly.[3][4] **Methyl retinoate** acts as a synthetic analog, initiating a signaling cascade that culminates in the transcriptional regulation of specific target genes. This document provides detailed protocols for utilizing **methyl retinoate** in gene expression studies and outlines the underlying signaling pathway.

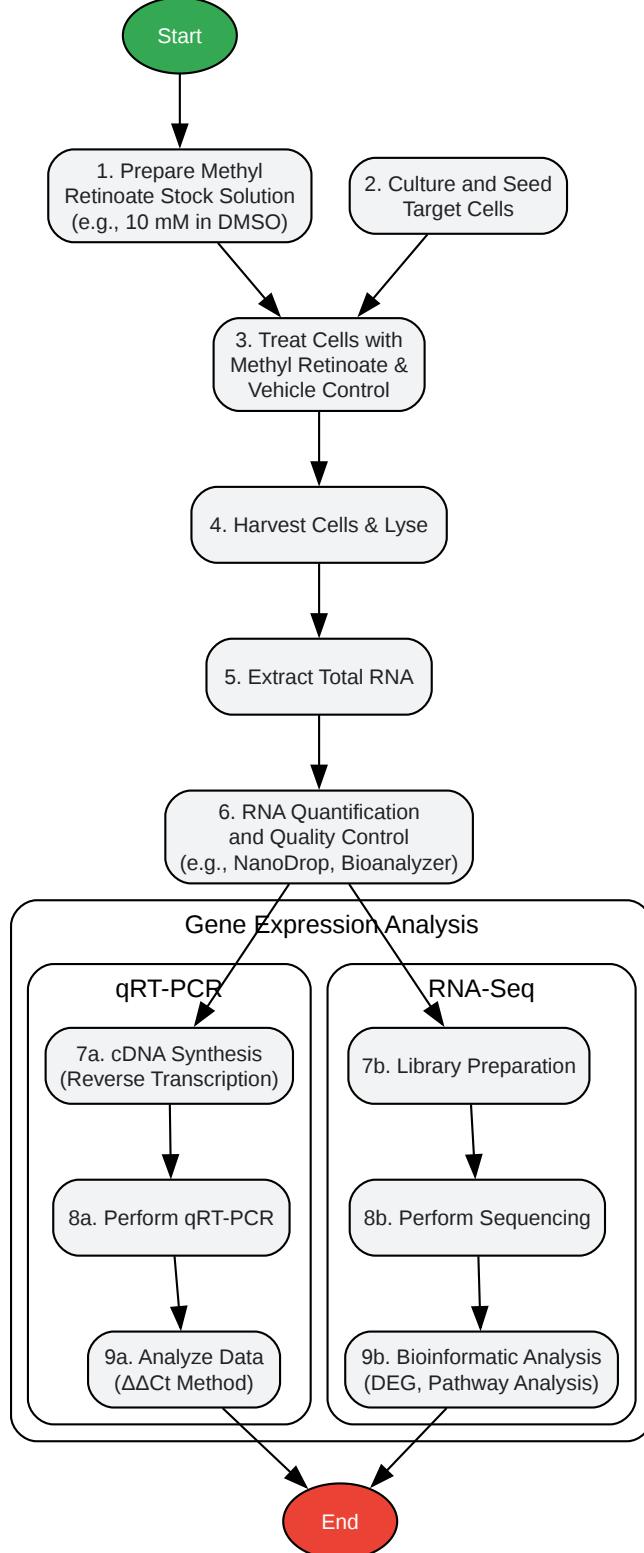
Mechanism of Action: The Retinoic Acid Signaling Pathway

Methyl retinoate, similar to all-trans retinoic acid (ATRA), exerts its function by acting as a ligand for nuclear retinoic acid receptors (RARs).[5][6] In the cell, retinoids like **methyl retinoate** diffuse into the nucleus and bind to a heterodimer complex formed by a Retinoic Acid Receptor (RAR) and a Retinoid X Receptor (RXR).[2][6]

In the absence of a ligand, the RAR/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) within the promoter regions of target genes.[4][6] This binding complex also includes corepressor proteins, which inhibit gene transcription.[6][7]

The binding of **methyl retinoate** to the RAR subunit induces a conformational change in the receptor complex. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins.[6] These coactivators, which often possess histone acetyltransferase (HAT) activity, remodel the chromatin structure, making the DNA more accessible to the transcription machinery and thereby activating the transcription of downstream target genes.[2] This intricate mechanism allows for precise control over the expression of genes involved in critical cellular functions.

Workflow for Gene Expression Analysis

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